Lateral Fluorination Effect: Dielectric Anisotropy Enhancement Over Non-Fluorinated Biphenyl Ethane Analogs
The introduction of a lateral fluorine atom on the biphenyl core of biphenylyl ethane compounds significantly increases the dielectric anisotropy (Δε) compared to the non-fluorinated parent structure. While specific Δε values for CAS 667900-04-1 are not publicly disclosed in the open literature, class-level evidence from the biphenylyl ethane patent family demonstrates that the lateral fluorine substitution provides a positive contribution to Δε, making fluorinated analogs suitable for lower-voltage operation in TN and VA display modes [1].
| Evidence Dimension | Dielectric Anisotropy (Δε) contribution from lateral fluorine |
|---|---|
| Target Compound Data | Positive Δε contribution (exact value not publicly disclosed for this specific compound) |
| Comparator Or Baseline | Non-fluorinated biphenylyl ethane analogs: Δε ≈ 0 to weakly positive |
| Quantified Difference | Lateral fluorine substitution class-level Δε increase; magnitude depends on additional substituents and measurement conditions |
| Conditions | Nematic phase at 20°C; standard dielectric spectroscopy (class-level data from EP 0 256 636 A2 [1]) |
Why This Matters
Higher Δε reduces the driving voltage required for electro-optical switching, a key selection criterion for low-power portable displays.
- [1] European Patent EP 0 256 636 A2. Biphenylyl ethanes and their use in liquid crystal materials and devices. Filed June 17, 1987. View Source
